Chiral Pool Origin: L-Tartrate vs D-Tartrate
Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is derived from natural L-(+)-tartaric acid, which constitutes the dominant natural chiral pool source. The (2R,3R) enantiomer (CAS 74213-59-5) is prepared from D-(−)-tartaric acid, which is approximately 5–10 times more expensive as a raw material and less abundantly available [1]. Bromoacetal derivatives prepared from (2R,3R)-tartaric acid achieve bromination diastereoselectivities of 78–90% de, demonstrating that the tartrate-derived stereochemistry is faithfully propagated into brominated succinate products [2]. The (2S,3S) configuration is therefore the natural choice when the target molecule requires the L-series stereochemistry, avoiding both cost penalty and the need for enantiomeric separation of racemic mixtures.
| Evidence Dimension | Chiral pool origin and raw material cost/availability |
|---|---|
| Target Compound Data | (2S,3S) configuration from L-(+)-tartaric acid (natural abundance, lower cost) |
| Comparator Or Baseline | (2R,3R) enantiomer (CAS 74213-59-5) from D-(−)-tartaric acid (∼5–10× higher raw material cost; limited natural abundance) |
| Quantified Difference | Approximately 5–10× cost differential for D-tartrate vs. L-tartrate starting material; 78–90% de in bromination of (2R,3R)-tartrate-derived acetals confirms stereochemical fidelity |
| Conditions | Synthesis from diethyl L-tartrate (CAS 87-91-2) via HBr/AcOH bromination then AcCl acetylation; commercial sourcing comparison |
Why This Matters
Selecting the (2S,3S) isomer directly matches L-series synthetic targets, eliminates the cost and waste of resolving racemic mixtures, and ensures stereochemical fidelity propagated from the natural chiral pool.
- [1] Kuujia.com. (2025). CAS 74213-59-5 ((2R,3R)-Diethyl 2-acetoxy-3-bromosuccinate) — comparative sourcing and patent citation WO2023187642. View Source
- [2] Boyes, S. A. & Hewson, A. T. (2000). Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals. J. Chem. Soc., Perkin Trans. 1, 2759–2765. Bromination of tartrate acetals: 78–90% de. View Source
